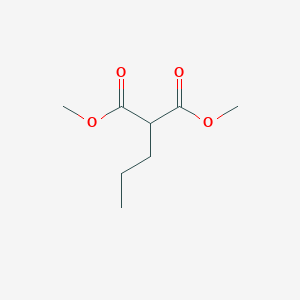

Dimethyl 2-propylmalonate

Beschreibung

Significance of Malonate Derivatives in Chemical Transformations

Malonate esters, such as dimethyl malonate and diethyl malonate, are exceptionally important reagents in organic chemistry, primarily due to the reactivity of the carbon atom situated between the two carbonyl groups. This central carbon's alpha-hydrogens are significantly acidic and can be easily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. libretexts.orglibretexts.org This stability arises from the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

This enolate acts as a potent nucleophile and is central to the widely used malonic ester synthesis . organicchemistrytutor.comwikipedia.org This synthetic route allows for the alkylation of the malonic ester by reacting the enolate with an alkyl halide in an Sₙ2 reaction. organicchemistrytutor.comwikipedia.org The process can even be repeated to introduce a second alkyl group, offering a pathway to dialkylated products. wikipedia.org

Following alkylation, the ester groups can be hydrolyzed to carboxylic acids, and subsequent heating leads to the decarboxylation of one of the acid groups, ultimately yielding a substituted or disubstituted acetic acid. wikipedia.org This sequence provides a reliable method for converting alkyl halides into carboxylic acids with two additional carbon atoms. libretexts.orglibretexts.org The versatility of this synthesis is a cornerstone of synthetic organic chemistry, providing access to a vast array of carboxylic acids and their derivatives. acs.org

Overview of Dimethyl 2-Propylmalonate as a Key Intermediate

This compound serves as a pre-alkylated malonate ester, making it a valuable intermediate for synthesizing molecules containing a propyl group at the alpha-position of a dicarbonyl system or a carboxylic acid. Its utility is particularly notable in the pharmaceutical industry.

A significant application is its role as an intermediate in the synthesis of certain pharmaceutical compounds. guidechem.com For instance, a labeled analogue, this compound-d7, is an intermediate in the synthesis of Brivaracetam-d7. chemicalbook.com Brivaracetam is an anticonvulsant drug, highlighting the importance of this malonate derivative in accessing complex and therapeutically relevant molecular architectures. chemicalbook.com

The synthesis of this compound itself typically involves the alkylation of dimethyl malonate with a propyl halide, such as 1-bromopropane, in the presence of a base like sodium ethoxide or potassium tert-butoxide. google.com The resulting compound can then undergo further chemical modifications, such as hydrolysis and decarboxylation, to produce other valuable chemical entities. guidechem.com

Research Trajectories and Current Scope of Inquiry

Current research continues to explore the utility and synthesis of malonate derivatives, including this compound. One area of investigation focuses on developing more environmentally friendly and efficient synthetic methods. For example, studies have explored enzyme-catalyzed synthesis of malonate-based polyesters. nih.gov Specifically, immobilized Candida antarctica lipase B has been used for the solvent-free polycondensation of dimethyl malonate with various diols, demonstrating a greener alternative to traditional metal-catalyzed polymerization which is often unsuccessful for these monomers. nih.gov

Another advanced research avenue involves the use of complex malonate derivatives in intricate chemical reactions. For example, a derivative of dimethyl malonate was the subject of a Density Functional Theory (DFT) study to understand the mechanism of a selective intramolecular dearomative oxidative coupling reaction. oup.com Such computational studies provide deep mechanistic insights that can guide the development of new synthetic strategies and control the regioselectivity of complex transformations. oup.com

The synthesis of novel derivatives and their applications remains an active field. Research into the synthesis of compounds like Dimethyl 2-hydroxy-2-propylmalonate showcases the ongoing efforts to expand the chemical space accessible from simple malonate precursors. rsc.org These trajectories indicate a continued interest in leveraging the unique reactivity of malonate esters for both fundamental and applied chemical research.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-bromopropane |

| Acetic acid |

| Brivaracetam |

| Brivaracetam-d7 |

| Carboxylic acid |

| Diethyl malonate |

| Dimethyl 2-hydroxy-2-propylmalonate |

| This compound |

| This compound-d7 |

| Dimethyl malonate |

| Potassium tert-butoxide |

| Sodium ethoxide |

Eigenschaften

IUPAC Name |

dimethyl 2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTSAGKZHIWKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930771 | |

| Record name | Dimethyl propylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-96-2 | |

| Record name | 1,3-Dimethyl 2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl propylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl 2-propylmalonate

Classical Malonic Ester Synthesis and Mechanistic Considerations

The malonic ester synthesis is a powerful tool in organic chemistry for preparing carboxylic acids from alkyl halides, effectively lengthening the carbon chain. libretexts.orgorgoreview.com The synthesis begins with the deprotonation of a malonic ester, such as dimethyl malonate, to form a nucleophilic enolate. This enolate then reacts with an alkyl halide to yield a substituted malonic ester. libretexts.orgwikipedia.org

Deprotonation of Dimethyl Malonate

The first step in the synthesis is the deprotonation of dimethyl malonate at the carbon atom situated between the two carbonyl groups (the α-carbon). The hydrogens attached to this carbon are significantly more acidic (pKa ≈ 13 in DMSO) than typical alkane hydrogens. libretexts.orgualberta.ca This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent ester carbonyl groups and, more importantly, the resonance stabilization of the resulting carbanion, known as an enolate. ualberta.capearson.com The negative charge on the α-carbon is delocalized onto the two oxygen atoms of the carbonyl groups, creating a more stable conjugate base. ualberta.ca A strong base is used to facilitate this deprotonation, leading to the formation of the dimethyl malonate enolate. wikipedia.orgmasterorganicchemistry.com

Alkylation with Propyl Halides (SN2 Mechanism)

The dimethyl malonate enolate is an excellent nucleophile and readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, such as a propyl halide. ualberta.camasterorganicchemistry.com The reaction proceeds via a backside attack mechanism, where the nucleophilic enolate attacks the carbon atom bearing the halogen, displacing the halide leaving group. masterorganicchemistry.com For this reaction to be efficient, primary or methyl halides are preferred as the alkylating agents. libretexts.org Secondary halides react more slowly, and tertiary halides are unsuitable as they tend to undergo elimination reactions. libretexts.org Vinylic and aryl halides are also generally unreactive in SN2 reactions. libretexts.org

Reaction Conditions and Optimization Parameters

The success of the malonic ester synthesis for preparing dimethyl 2-propylmalonate is highly dependent on the careful selection of reaction conditions. Key parameters that can be optimized include the choice of base, the nature of the alkylating agent, and the solvent system employed.

The choice of base is critical for the efficient deprotonation of dimethyl malonate. Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this purpose. libretexts.orgwikipedia.org It is important that the alkoxide base corresponds to the ester groups of the malonate to prevent transesterification, a side reaction where the ester groups are exchanged. wikipedia.org Sodium hydride (NaH) is another effective and strong base that can be used. It offers the advantage of an irreversible deprotonation, as the byproduct is hydrogen gas, which is removed from the reaction mixture. ulb.ac.be The pKa of the conjugate acid of the base should be significantly higher than that of dimethyl malonate to ensure complete enolate formation. echemi.comstackexchange.com

| Base | Typical Solvent | Key Considerations |

| Sodium Ethoxide (NaOEt) | Ethanol | Commonly used, reversible, should match the ester alcohol to avoid transesterification. wikipedia.org |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Strong, irreversible deprotonation, produces H₂ gas. |

| Potassium tert-butoxide | tert-Butanol | A strong, non-nucleophilic base. google.com |

The reactivity of the propyl halide used as the alkylating agent follows the order of leaving group ability: I > Br > Cl. libretexts.org Therefore, propyl iodide is more reactive than propyl bromide, which is in turn more reactive than propyl chloride. libretexts.org The choice between propyl bromide and propyl iodide often depends on a balance of reactivity and cost. While propyl iodide may lead to faster reaction times, propyl bromide is often a more economical choice. brainly.com Stepwise addition of the alkylating agent can sometimes be employed to minimize the formation of dialkylated byproducts.

| Alkylating Agent | Relative Reactivity | Notes |

| Propyl Iodide | High | Excellent leaving group, leading to faster reaction rates. libretexts.org |

| Propyl Bromide | Moderate | Commonly used due to a good balance of reactivity and cost. brainly.com |

| Propyl Chloride | Low | Poorer leaving group, resulting in slower reaction rates. libretexts.org |

The solvent plays a crucial role in the malonic ester synthesis. Anhydrous conditions are essential to prevent the hydrolysis of the ester groups and the reaction of the base with water. Ethanol is a common solvent when sodium ethoxide is used as the base. libretexts.orgwikipedia.org Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent, particularly when sodium hydride is used. The choice of solvent can influence the solubility of the reactants and the rate of the reaction. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used and may accelerate SN2 reactions. uomustansiriyah.edu.iq

| Solvent | Type | Commonly Paired Base | Key Characteristics |

| Ethanol | Protic | Sodium Ethoxide | Acts as both solvent and conjugate acid of the base. libretexts.org |

| Tetrahydrofuran (THF) | Aprotic | Sodium Hydride | Good for reactions with strong, non-alkoxide bases. |

| Dimethylformamide (DMF) | Aprotic | Sodium Hydride | Polar aprotic solvent that can accelerate SN2 reactions. ulb.ac.beuomustansiriyah.edu.iq |

Temperature and Reaction Time Profiles

The synthesis of this compound through the alkylation of dimethyl malonate is highly sensitive to temperature and reaction duration. These parameters are often interdependent and are tailored to the specific base and solvent system employed.

In classical alkylation procedures using a base like sodium ethoxide in ethanol, the reaction is typically conducted at reflux temperature, which is approximately 78°C for ethanol. Under these conditions, the reaction generally requires a duration of 6 to 12 hours to proceed to a reasonable level of completion. When tetrahydrofuran (THF) is used as the solvent with a base such as sodium hydride, the reflux temperature is lower, around 66°C, with a similar reaction time of 6 to 12 hours.

More modern approaches have sought to accelerate the reaction. Microwave-assisted synthesis, for example, can significantly reduce the reaction time. Using microwave irradiation (e.g., 300 W), the temperature can be raised to 100–120°C, cutting the required time to just 1 to 2 hours. Phase-transfer catalysis (PTC) offers another efficient alternative, typically operating at temperatures between 80–90°C for a reduced reaction time of 4 to 6 hours.

Continuous-flow reactors in industrial settings allow for even shorter residence times, often between 30 to 45 minutes, while maintaining high throughput and control over reaction exotherms.

| Synthesis Method | Solvent | Temperature | Reaction Time |

| Classical Alkylation | Ethanol | 78°C (Reflux) | 6–12 hours |

| Classical Alkylation | THF | 66°C (Reflux) | 6–12 hours |

| Microwave-Assisted | Solvent-Free | 100–120°C | 1–2 hours |

| Phase-Transfer Catalysis | Toluene/Dichloromethane | 80–90°C | 4–6 hours |

| Continuous-Flow | Aqueous NaOH | - | 30–45 minutes |

Strategies for Suppressing Disubstitution

A primary challenge in the synthesis of this compound is the potential for a second alkylation at the alpha-carbon, leading to the formation of the undesired byproduct, dimethyl 2,2-dipropylmalonate. pharmaxchange.info The mono-alkylated product, this compound, still possesses an acidic proton, which can be removed by the base present in the reaction mixture, leading to a second substitution reaction. pharmaxchange.info

Several strategies are employed to minimize this disubstitution:

Control of Stoichiometry : One of the most straightforward methods is to use a molar excess of the malonic ester relative to the alkylating agent and the base. This increases the probability that the base will deprotonate an unreacted dimethyl malonate molecule rather than the mono-alkylated product.

Choice of Base and Reaction Conditions : The reactivity of the enolate and the rate of the second alkylation can be influenced by the choice of base and solvent. Using a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) is a common practice. organicchemistrytutor.com

Slow or Stepwise Addition : Slowly adding the alkylating agent (e.g., propyl bromide) to the reaction mixture ensures that its concentration remains low, which kinetically disfavors the second alkylation step. In some protocols, the alkylating agent is added in several portions.

Phase-Transfer Catalysis (PTC) : The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), has proven highly effective in suppressing disubstitution. This method allows the reaction to be carried out under milder conditions and with greater control, limiting the formation of the disubstituted byproduct to less than 2%.

Hydrolysis and Re-esterification : In cases where disubstitution is unavoidable, a purification strategy involves the selective hydrolysis of the more sterically accessible unreacted malonic ester, followed by separation and re-esterification if necessary. orgsyn.org

Advanced Synthetic Approaches

In the quest for more sustainable and efficient chemical processes, advanced synthetic methods like biocatalysis have been explored for the production of malonate derivatives.

Biocatalysis and Enzyme-Catalyzed Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often offering high selectivity and milder reaction conditions compared to traditional chemical methods. rsc.org Lipases, in particular, have been identified as effective catalysts for esterification and transesterification reactions, making them suitable candidates for syntheses involving malonic esters. rsc.orgmdpi.com

Enzyme Selection (e.g., Candida antarctica lipase B)

Among the various lipases available, Candida antarctica lipase B (CALB) is one of the most widely studied and utilized enzymes in organic synthesis due to its high catalytic activity, broad substrate tolerance, and robustness under various conditions. rsc.orgd-nb.info Immobilized forms of CALB, such as Novozym 435, are particularly favored as they enhance enzyme stability and allow for easy separation from the reaction mixture and subsequent reuse. researchgate.netrsc.orgnih.gov CALB has been successfully employed in the synthesis of various polyesters based on dimethyl malonate, demonstrating its efficacy in catalyzing reactions at the ester groups. rsc.orgnih.gov While its application is more documented for polymerization, the principles extend to the alkylation of the malonate backbone, offering a green alternative to conventional base-catalyzed methods.

Solvent-Free Reaction Conditions

A significant advantage of enzyme-catalyzed methods is the ability to perform reactions under solvent-free conditions. sci-hub.se This approach aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification. rsc.orgnih.gov In the context of this compound synthesis, a solvent-free system could involve the direct reaction of molten dimethyl malonate (melting point ~15°C) with the alkylating agent in the presence of the immobilized enzyme. rsc.org For related lipase-catalyzed polycondensation reactions using dimethyl malonate, temperatures are kept mild, for instance at 85°C, which is well above the melting point of the ester, ensuring it remains in a liquid state to act as both a reactant and the solvent. rsc.orgnih.gov

Yield and Purity Considerations in Enzymatic Methods

Enzymatic methods can provide high yields and purity, often due to the high selectivity of the enzyme, which can minimize the formation of byproducts. In lipase-catalyzed alkylation of dimethyl malonate, yields of 80–85% have been reported at a temperature of 60°C. While this demonstrates the potential of biocatalysis, the industrial adoption can be limited by factors such as the cost of the enzyme. However, for high-value chemical synthesis where purity is paramount, enzymatic routes remain a highly attractive option. The purity of the product from enzymatic synthesis is generally high, as the mild and selective nature of the enzyme reduces the side reactions that are common in classical methods.

| Parameter | Finding |

| Enzyme | Candida antarctica lipase B (CALB) is a highly effective and commonly used biocatalyst. rsc.orgresearchgate.net |

| Reaction Media | Solvent-free conditions are feasible, using liquid dimethyl malonate as the reaction medium. rsc.orgnih.gov |

| Temperature | Mild temperatures, such as 60°C or 85°C, are typically used. rsc.org |

| Yield | Yields can reach 80–85% for lipase-catalyzed alkylation. |

| Purity | High purity is often achieved due to the high selectivity of the enzyme, minimizing byproducts. |

Alkoxycarbonylation

Alkoxycarbonylation represents a significant method for the synthesis of dialkyl malonates, including this compound. This process involves the reaction of chloroacetates with carbon monoxide in the presence of an alcohol, such as methanol, under elevated temperatures and pressures. google.com A cobalt catalyst is typically employed to facilitate this transformation. google.com This industrial process is a cornerstone for producing various malonate esters. google.comgoogle.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions. scirp.orgnumberanalytics.com

A notable advancement in the synthesis of malonate derivatives is the use of solvent-free and catalyst-free conditions under microwave irradiation. scirp.orgresearchgate.net This "green chemistry" approach minimizes waste and simplifies product purification. researchgate.netbspublications.net For instance, the alkylation of dimethyl malonate can be achieved by using molten dimethyl malonate and microwave irradiation, which significantly reduces energy consumption and reaction time. In some cases, reactions that would typically require hours of conventional heating can be completed in minutes using microwave technology. scirp.orgbspublications.net This method has been successfully applied to various reactions, demonstrating its versatility and efficiency. cem.comnih.govoatext.com

The application of microwave energy in organic synthesis is known to dramatically increase reaction rates. numberanalytics.combspublications.net This acceleration is attributed to the rapid and efficient heating of the reaction mixture by direct coupling of microwave energy with polar molecules. numberanalytics.comcem.com This rapid heating can lead to significantly shorter reaction times, often reducing them from hours to minutes, and can result in higher product yields by minimizing the formation of byproducts. numberanalytics.combspublications.net Studies have shown that microwave-assisted reactions can be up to 12 times faster than those using conventional heating methods. numberanalytics.com

Solvent-Free and Catalyst-Free Microwave Conditions

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative route for the synthesis and modification of malonic acid derivatives. amazonaws.comulb.ac.be These methods can involve the oxidative decarboxylation of disubstituted malonic acids to produce ketones and ketoesters in good to excellent yields. ulb.ac.be The process is carried out under electrochemical conditions and has been shown to be effective for a range of substrates. ulb.ac.be Research into the electrochemical synthesis of related compounds, such as dimethyl carbonate from carbon monoxide and methanol, highlights the potential of electrosynthesis in carbonylation reactions, which are mechanistically related to alkoxycarbonylation. scispace.comresearchgate.net While direct electrochemical synthesis of this compound is not extensively detailed, the principles of electrochemical reactions on related malonates suggest its feasibility.

Comparative Analysis of Synthetic Methodologies

A comparative look at the different synthetic routes to this compound highlights the trade-offs between traditional and modern techniques.

Efficiency and Yield Comparisons

The efficiency and yield of this compound synthesis vary significantly across different methodologies. Traditional alkylation methods can provide yields in the range of 70-85%. In contrast, methods employing phase transfer catalysis (PTC) can enhance yields to 90-95%. Microwave-assisted synthesis, particularly under solvent-free conditions, has been reported to achieve yields between 85-88% with high purity. For instance, a representative procedure for microwave-assisted alkylation of dimethyl malonate with n-propyl iodide or bromide reports yields ranging from 73% to 93%.

The following table provides a summary of the yield comparisons for different synthetic methods.

| Synthetic Method | Typical Yield (%) |

| Classical Alkylation | 70–85 |

| Phase Transfer Catalysis (PTC) Alkylation | 90–95 |

| Solvent-Free Microwave-Assisted Synthesis | 85–88 |

| Microwave-Assisted Alkylation (specific procedure) | 73–93 |

Purity and Scalability Assessments

The purity and scalability of synthetic routes for this compound are critical considerations for its practical application in research and industry. Assessment methods typically involve a combination of analytical techniques and process evaluation to ensure the final product meets required specifications and that the synthesis can be efficiently scaled up.

Modern approaches have shown significant improvements in both purity and scalability. For instance, phase-transfer catalysis (PTC) has been demonstrated to enhance reaction efficiency, achieving purities of over 95% with disubstitution limited to less than 2%. This method has been successfully implemented in pilot-scale reactors ranging from 100 to 500 liters.

Continuous-flow reactor technology represents a further advancement in the large-scale synthesis of this compound. This methodology allows for precise control over reaction parameters, leading to high yields and purities. In one example of a continuous-flow process, a yield of 88-92% with 99% purity (as determined by GC-MS) was achieved.

The table below summarizes the purity and scalability of different synthetic approaches for this compound.

Purity and Scalability of this compound Synthesis Methods

| Synthetic Method | Typical Purity | Scalability | Key Advantages |

|---|---|---|---|

| Classical Alkylation | 70-85% | Challenging due to side reactions | Utilizes common laboratory reagents |

| Phase-Transfer Catalysis (PTC) | >95% | Demonstrated at pilot scale (100-500 L) | Reduced byproducts, milder conditions |

| Continuous-Flow Reactor | 99% | Suitable for industrial-scale production | High efficiency and purity, minimized waste |

Environmental Impact (Green Chemistry Principles)

The environmental impact of synthesizing this compound is increasingly evaluated through the lens of green chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. numberanalytics.com Key metrics used to assess the "greenness" of a synthesis include atom economy, E-factor, and process mass intensity (PMI). mdpi.comresearchgate.net

Traditional synthetic routes often utilize stoichiometric amounts of strong bases and volatile organic solvents, which contribute to waste generation and environmental concerns. nih.gov The development of greener synthetic methodologies focuses on several key areas:

Safer Solvents and Auxiliaries : The use of hazardous solvents is a major contributor to the environmental impact of chemical processes. nih.gov Research into greener alternatives, such as biocatalysis in solvent-free conditions, is a significant step forward. For instance, the use of enzymes like Candida antarctica lipase B allows for synthesis under milder, solvent-free conditions. nih.govwhiterose.ac.uk The use of more environmentally benign solvents like toluene has been explored as an alternative to more hazardous options like methylene chloride. derpharmachemica.com

Catalysis : Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated. nih.gov Phase-transfer catalysis not only improves yield and purity but also allows for the recovery and reuse of the catalyst, minimizing waste.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com While classical alkylation methods can have lower atom economy due to side reactions, more advanced methods like continuous-flow synthesis can achieve higher efficiency.

Renewable Feedstocks : The use of renewable starting materials is a core principle of green chemistry. numberanalytics.com While not yet standard for this compound, research into bio-based routes for malonic acid and its derivatives is an active area of investigation. core.ac.uk

Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce the energy consumption of a process. numberanalytics.com Microwave-assisted synthesis has been explored as an energy-efficient method for the alkylation of dimethyl malonate.

The following table outlines the application of green chemistry principles to the synthesis of this compound.

Application of Green Chemistry Principles in this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention of Waste | Utilizing high-yield reactions like PTC and continuous-flow synthesis to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. numberanalytics.com |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. numberanalytics.com |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions or greener solvents like toluene. derpharmachemica.com |

| Design for Energy Efficiency | Using energy-efficient techniques like microwave-assisted synthesis. |

| Use of Renewable Feedstocks | Exploring bio-based routes for starting materials. numberanalytics.comcore.ac.uk |

| Catalysis | Employing recoverable catalysts like those used in PTC to reduce waste. nih.gov |

By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing valuable compounds like this compound.

Chemical Reactivity and Transformation of Dimethyl 2-propylmalonate

Types of Reactions

The reactivity of dimethyl 2-propylmalonate is characterized by three main types of transformations: the hydrolysis of its ester groups, the decarboxylation of the resulting malonic acid derivative, and further alkylation at the alpha-carbon. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Hydrolysis to 2-Propylmalonic Acid

The initial step in many synthetic pathways involving this compound is its hydrolysis to 2-propylmalonic acid. This reaction can be effectively carried out under either acidic or basic conditions. openochem.org

Typically, the hydrolysis is achieved by refluxing the ester with an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base like sodium hydroxide. For instance, the saponification of dialkylated malonates, including derivatives of this compound, can be accomplished using a mixture of potassium hydroxide in an ethanol-water solution under reflux conditions. scirp.orgresearchgate.net Another method involves the use of lithium hydroxide in a methanol and water mixture, which upon reflux and subsequent acidification, yields the desired disubstituted malonic acid. ulb.ac.be

A more recent and efficient protocol for ester hydrolysis utilizes tert-butylamine in a methanol/water system, which can be enhanced with the addition of lithium bromide. amelica.org This method has shown broad applicability for various esters, including dialkyl malonates, providing the corresponding carboxylic acids in high yields. amelica.org

Table 1: Conditions for Hydrolysis of this compound Derivatives

| Reagents | Solvent | Conditions | Product | Reference |

| Aqueous HCl or NaOH | Water | Reflux | 2-Propylmalonic acid | |

| KOH | Ethanol/Water | Reflux | 2-Propylmalonic acid | scirp.orgresearchgate.net |

| LiOH | Methanol/Water | Reflux, then acidification | 2-Propylmalonic acid | ulb.ac.be |

| t-BuNH₂/LiBr | Methanol/Water | Reflux | 2-Propylmalonic acid | amelica.org |

Decarboxylation to 2-Propylacetic Acid

Following hydrolysis, the resulting 2-propylmalonic acid can undergo decarboxylation to produce 2-propylacetic acid, also known as valeric acid. This reaction involves the loss of a molecule of carbon dioxide and is a key step in the malonic ester synthesis, a well-established method for forming carbon-carbon bonds. scirp.orgresearchgate.net The decarboxylation of β-dicarboxylic acids like 2-propylmalonic acid proceeds through a cyclic six-membered transition state, leading to the formation of an enol which then tautomerizes to the more stable carboxylic acid. jove.com

Traditionally, the decarboxylation of malonic acid derivatives is achieved by heating the compound at high temperatures, often in a solvent. researchgate.netscirp.org This thermal process can be carried out in various high-boiling solvents such as xylene, aniline, dimethylaniline, quinoline, dioxane, or pyridine, typically requiring prolonged heating periods. scirp.orgresearchgate.netscirp.org The use of cumene as a solvent in the presence of catalytic amounts of pyridine has been shown to reduce the required heating time to about an hour. scirp.orgscirp.org In some cases, the decarboxylation is performed neat, without any solvent, at temperatures exceeding 150 °C. stackexchange.com

Table 2: Thermal Decarboxylation Conditions for Malonic Acid Derivatives

| Solvent | Catalyst | Temperature | Time | Reference |

| Xylene, Aniline, etc. | None | High | Overnight | scirp.orgresearchgate.netscirp.org |

| Cumene | Pyridine (catalytic) | High | ~1 hour | scirp.orgscirp.org |

| None (neat) | None | >150 °C | - | stackexchange.com |

More recently, microwave-assisted techniques have emerged as a highly efficient alternative for the decarboxylation of malonic acid derivatives. researchgate.netscirp.org This method significantly accelerates the reaction, often reducing the time required from hours to just a few minutes. researchgate.netoalib.com Microwave irradiation provides a rapid and efficient means of heating, leading to high yields of the corresponding carboxylic acid. researchgate.netscirp.org One notable advantage of this approach is the ability to perform the reaction under solvent-free and catalyst-free conditions, making it an environmentally friendly or "green" chemistry method. researchgate.netscirp.orgoalib.com For example, the decarboxylation of various malonic acid derivatives has been successfully achieved in 3 to 10 minutes at 180-190°C using microwave irradiation without any solvent or catalyst, yielding the pure carboxylic acid product directly. researchgate.netscirp.org

Table 3: Microwave-Assisted Decarboxylation of Malonic Acid Derivatives

| Power | Temperature | Time | Yield | Reference |

| 200 W | 180-190 °C | 3-10 min | Good to Excellent | researchgate.netscirp.org |

As highlighted in the context of microwave-assisted methods, the decarboxylation of malonic acid derivatives can be effectively performed without the need for a catalyst. researchgate.netscirp.orgoalib.com This approach simplifies the reaction workup and purification process, as the desired carboxylic acid is often the sole product. researchgate.netscirp.org The absence of a catalyst also aligns with the principles of green chemistry by reducing chemical waste. researchgate.netoalib.com The success of catalyst-free decarboxylation, particularly under microwave irradiation, demonstrates a significant advancement over traditional methods that often rely on catalysts or harsh reaction conditions. researchgate.netscirp.org

Microwave-Assisted Decarboxylation

Further Alkylation at the Alpha Position

The activated methylene group of this compound, situated between two electron-withdrawing carbonyl groups, possesses acidic protons. nrochemistry.com This acidity allows for deprotonation by a suitable base to form a stable enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction to introduce a second alkyl group at the alpha position. wikipedia.orgchemistrysteps.com

This further alkylation step is a cornerstone of the malonic ester synthesis, enabling the creation of disubstituted acetic acids. wikipedia.orgpressbooks.pub The reaction is typically carried out using a strong base such as sodium ethoxide or sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) or ethanol to generate the enolate. Subsequently, the addition of an alkyl halide, such as methyl iodide, leads to the formation of the dialkylated malonic ester. vulcanchem.com It is important to note that the alkylation works best with primary and secondary alkyl halides, as tertiary halides are more prone to elimination reactions. chemistrysteps.comuomustansiriyah.edu.iq

Table 4: Reagents and Conditions for Further Alkylation of this compound

| Base | Alkylating Agent | Solvent | Product | Reference |

| Sodium ethoxide or Sodium hydride | Alkyl halide (e.g., methyl iodide) | Anhydrous THF or Ethanol | Dialkylated malonic ester | |

| t-BuOK or NaHMDS | Alkyl halide | Dry THF | Dialkylated malonic ester | scirp.orgresearchgate.net |

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org this compound can serve as a Michael donor, though less commonly than its parent compound, dimethyl malonate. The presence of the propyl group can introduce steric considerations that influence the reaction's feasibility and conditions.

Asymmetric Michael additions are crucial for producing enantiomerically pure compounds. ias.ac.in While direct examples involving this compound are not extensively documented, the principles are derived from reactions with similar malonic esters. ias.ac.inrsc.org Chiral catalysts are employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. ias.ac.in These catalysts can include organocatalysts like derivatives of proline or cinchona alkaloids, or metal-based chiral Lewis acids. wikipedia.orgias.ac.innih.gov

For instance, studies on the enantioselective Michael addition of dimethyl malonate to various acceptors like β-nitrostyrene or chalcones demonstrate the effectiveness of bifunctional organocatalysts. rsc.org These catalysts often possess both a basic site to deprotonate the malonate and a hydrogen-bonding moiety to activate the Michael acceptor and orient the reactants in the transition state, thereby inducing high enantioselectivity. rsc.orgorganic-chemistry.org The reaction of dimethyl malonate with cinnamaldehydes has been shown to proceed with high enantioselectivity in the presence of specific organocatalysts, yielding valuable oxodiester products. rsc.org

Chiral phase-transfer catalysis (PTC) is a powerful technique for achieving asymmetric synthesis. ias.ac.in In the context of Michael additions, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a chiral source like Cinchona alkaloids, facilitates the reaction between a solid or liquid phase (containing the base and catalyst) and an organic phase (containing the substrate). wikipedia.orgias.ac.inorganic-chemistry.org

The catalyst transports the enolate of the malonic ester from the basic phase to the organic phase where it reacts with the Michael acceptor. The chiral environment provided by the catalyst directs the approach of the nucleophile to the electrophile, resulting in an enantiomerically enriched product. ias.ac.inorganic-chemistry.org Research has shown high enantioselectivity in the Michael addition of diethyl malonate to chalcone derivatives using N-spiro C2-symmetric chiral quaternary ammonium bromides. organic-chemistry.org These catalysts often have dual functionality, with specific structural features that recognize the prochiral electrophile, enhancing stereochemical control. organic-chemistry.org The use of chiral ionic liquids, which can act as both the solvent and a chiral phase transfer agent, has also been explored for the Michael addition of dimethyl malonate to chalcone, albeit with moderate enantiomeric excesses reported in some cases. mdpi.com

Enantioselective Michael Addition

Photoinduced Atom Transfer Radical Addition Reactions

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. jst.go.jpmdpi.com Photoinduced ATRA reactions offer a mild and efficient way to initiate these transformations using light. jst.go.jpnih.gov In this process, a photoredox catalyst, often an organic dye or a metal complex, absorbs light and initiates a single-electron transfer process, generating a radical from a suitable precursor. nih.govrsc.org

While specific studies on this compound are not prevalent, research on related α-bromo carbonyl compounds, such as dimethyl bromomalonate, illustrates the reaction's potential. jst.go.jp The reaction typically involves the irradiation of a mixture of an olefin, an α-bromo carbonyl compound, and a photocatalyst. jst.go.jp The catalyst, upon photoexcitation, facilitates the homolytic cleavage of the carbon-bromine bond, generating a carbon-centered radical. This radical then adds to the olefin (the radical acceptor) to form a new carbon-carbon bond and a new radical intermediate, which then abstracts a halogen atom from another molecule of the α-bromo carbonyl compound to propagate the radical chain and form the final product. mdpi.com The reaction conditions, including the choice of solvent, light source, and catalyst, are crucial for achieving high yields and selectivity. jst.go.jpresearchgate.net

Reaction Mechanisms and Pathways

Enolate Chemistry in Alkylation

The alkylation of this compound proceeds through the formation of an enolate ion. The carbon atom situated between the two carbonyl groups of the malonate ester is flanked by electron-withdrawing groups, making the attached hydrogen atom acidic (with a pKa around 13 for diethyl malonate). pressbooks.pub This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate. pressbooks.publibretexts.org

The formation of the enolate is a critical step. byjus.com Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used to ensure complete or substantial conversion to the enolate. The resulting enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. wikipedia.org

Table 1: Bases Commonly Used for Enolate Formation

| Base | Solvent | Notes |

|---|---|---|

| Sodium ethoxide (NaOEt) | Ethanol | A classic and effective base for malonic esters. |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) | A strong, non-nucleophilic base that drives the reaction to completion by releasing hydrogen gas. |

Nucleophilic Attack and Carbon-Carbon Bond Formation

Once the enolate of this compound is generated, it acts as a nucleophile and attacks an electrophilic carbon atom, leading to the formation of a new carbon-carbon bond. uomustansiriyah.edu.iq In alkylation reactions, the electrophile is typically an alkyl halide. pressbooks.pub The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the alkyl halide, displacing the halide leaving group. libretexts.org

The efficiency of this nucleophilic attack is subject to the typical constraints of SN2 reactions. libretexts.org Primary and secondary alkyl halides are good substrates, while tertiary halides are unsuitable as they tend to undergo elimination reactions. libretexts.org

In Michael additions, the enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This is a conjugate addition, where the nucleophile adds to the end of the conjugated system. wikipedia.org The mechanism involves the attack of the enolate on the electrophilic double bond, forming a new enolate intermediate which is then protonated to yield the final adduct. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the enolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the carbonyl compound) is a key factor driving the reaction. oregonstate.edu This nucleophilic addition is a fundamental process in the chemistry of carbonyl compounds. masterorganicchemistry.com

Table 2: Compound Names

| Compound Name |

|---|

| (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene |

| 2-Cyclopenten-1-one |

| 4-phenyl-1-butene |

| 9-amino(9-deoxy) epicinchonine |

| Aluminum isopropoxide |

| Aluminum tert-butoxide |

| Benzalacetophenone |

| Cinchona alkaloids |

| Cinnamaldehydes |

| Cupreidine |

| Diethyl malonate |

| Diethyl propanedioate |

| Diisopropyl malonate |

| Dimethyl (R)-2-(3-nitro-2-(2,4,5-trifluorophenyl)propyl)malonate |

| Dimethyl (S)-2-(3-oxo-1,3-diphenylpropyl)malonate |

| Dimethyl 2-(2-Bromo-3-(4-methoxyphenyl)propyl)malonate |

| This compound |

| Dimethyl bromomalonate |

| Dimethyl carbonate |

| Dimethyl malonate |

| Ethyl 2-(pyridin-2-yl)acetate |

| Ethyl 3-oxobutanoate |

| Lithium diisopropylamide |

| Malononitrile |

| Mandelic acid |

| p-anisaldehyde |

| Proline |

| Propyl bromide |

| Sodium ethoxide |

| Sodium hydride |

| Tartaric acid |

| trans-β-nitrostyrene |

Derivatization Strategies of this compound

This compound serves as a versatile building block in organic synthesis, enabling the creation of a wide array of more complex molecules. Its reactivity is centered around the acidic proton at the alpha-carbon and the susceptibility of its ester groups to hydrolysis and other transformations. These characteristics allow for various derivatization strategies, leading to the synthesis of substituted malonic acids, dicarbonyl compounds, and complex adducts.

Synthesis of Substituted Malonates and Malonic Acid Derivatives

The structure of this compound allows for further functionalization at the alpha-position and transformation of the ester groups, leading to a variety of substituted malonates and malonic acid derivatives.

A primary derivatization strategy involves the alkylation of the remaining acidic proton on the alpha-carbon. By employing a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), the alpha-proton can be abstracted to form a nucleophilic enolate. researchgate.net This enolate readily reacts with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce a second substituent. researchgate.net This method is a cornerstone of the malonic ester synthesis, which allows for the preparation of mono- and disubstituted acetic acids following hydrolysis and decarboxylation. google.com For instance, diethyl 2-propylmalonate can be further alkylated with different alkyl halides to yield dialkylated malonates. researchgate.net

Another key transformation is the hydrolysis of the methyl ester groups to yield 2-propylmalonic acid. sigmaaldrich.com This reaction is typically carried out under basic conditions, for example, by refluxing with lithium hydroxide (LiOH) in a methanol-water mixture, followed by acidification. wikipedia.org This hydrolysis is a critical step in the synthesis of more complex molecules, as the resulting malonic acid can then undergo further reactions, such as decarboxylation. researchgate.net

The general procedures for these transformations are well-established. For alkylation, the reaction typically involves treating the malonate with a base in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of an alkyl halide. researchgate.net For hydrolysis, the disubstituted dimethyl malonate is refluxed with a base like LiOH or KOH, and the resulting dicarboxylate salt is then neutralized with a strong acid to precipitate the malonic acid derivative. researchgate.net These strategies are fundamental in using this compound as an intermediate for pharmaceuticals and other complex organic molecules.

Table 1: Synthesis of Substituted Malonic Acid Derivatives from Alkylated Malonates

| Starting Material | Reagents and Conditions | Product | Reference |

| Dimethyl 2-butyl-2-(3-oxobutyl)malonate | 1. LiOH·H₂O, MeOH/H₂O (1:1), reflux | 2-Butyl-2-(3-oxobutyl)malonic acid | |

| Dimethyl 2-methyl-2-(3-oxocyclohexyl)malonate | 1. LiOH·H₂O, MeOH/H₂O (1:1), reflux | 2-Methyl-2-(3-oxocyclohexyl)malonic acid | |

| Diethyl 2-propylmalonate | 1. t-BuOK or NaHMDS, THF2. Alkyl Halide (RX) | Dialkylated malonates (2a-2e) | researchgate.net |

| Dialkylated malonates (2a-2e) | 1. KOH, H₂O/EtOH, reflux | Malonic acids (3a-3e) | researchgate.net |

Formation of Diketones and Ketoesters

This compound is a precursor for the synthesis of various dicarbonyl compounds, including diketones and ketoesters, which are valuable intermediates in organic synthesis.

A notable method involves the electrochemical oxidative decarboxylation of disubstituted malonic acids, which are themselves derived from this compound. In a specific application, this compound can be first alkylated, for example with a 3-oxobutyl group, to form dimethyl 2-(3-oxobutyl)-2-propylmalonate. This precursor is then hydrolyzed to the corresponding 2-(3-oxobutyl)-2-propylmalonic acid. Subsequent electrolysis of this malonic acid derivative leads to the formation of a 1,4-diketone through oxidative decarboxylation. This electrochemical approach provides a smooth conversion in good to excellent yields and is applicable to a range of substrates, including those bearing cyclohexanone and cyclopentanone moieties.

Another synthetic route allows for the preparation of α-keto esters . A general method starts with a malonate, such as this compound, which undergoes an oximation reaction with a nitroso compound. The resulting α-ketoxime acid ester is then subjected to a carbonylation reaction to remove the hydroxylamine group, yielding the final α-keto ester product. orgsyn.org This multi-step process provides a versatile pathway to this class of compounds from malonate precursors. orgsyn.org

Furthermore, palladium-catalyzed reactions of allylic esters of substituted malonates represent another strategy. While not directly demonstrated with this compound, the decarboxylation-allylation of diallyl malonate derivatives to produce α-allyl carboxylates suggests that similar palladium-enolate chemistry could be applied to generate ketone functionalities from appropriately designed precursors derived from this compound. chem-station.com

Table 2: Examples of Diketone and Ketoester Synthesis Pathways

| Precursor | Reaction Type | Key Reagents | Product Type | Reference |

| 2-(3-Oxobutyl)-2-propylmalonic Acid | Electrochemical Oxidative Decarboxylation | Electrolysis | 1,4-Diketone | |

| α-Alkyl malonate (e.g., this compound) | Oximation followed by Carbonylation | 1. Nitroso compound2. Carbonylation conditions | α-Keto ester | orgsyn.org |

| Diallyl malonate derivatives | Palladium-catalyzed decarboxylation-allylation | Pd(0) catalyst | α-Allyl carboxylate | chem-station.com |

Methylene Malonate Synthesis

The synthesis of methylene malonates, compounds containing the C(=CH₂) moiety attached to two ester groups, is typically achieved through the Knoevenagel condensation. google.comsigmaaldrich.comwikipedia.org This reaction involves the condensation of an active methylene compound, such as dimethyl malonate, with an aldehyde or ketone, most commonly formaldehyde, in the presence of a basic catalyst. thermofisher.comresearchgate.net The reaction proceeds via a nucleophilic addition followed by dehydration to form the characteristic carbon-carbon double bond. sigmaaldrich.comwikipedia.org

However, the Knoevenagel condensation is not a viable method for the synthesis of a "methylene malonate" starting from this compound. The defining feature of the starting material for this specific transformation is the presence of an "active methylene group" (-CH₂-) flanked by two electron-withdrawing groups. wikipedia.orgthermofisher.com In this compound, this position is already substituted with a propyl group, meaning it is a methine group (-CH(propyl)-), not a methylene group.

Therefore, a direct condensation with formaldehyde to produce a terminal C=CH₂ group is not possible from this starting material. While this compound still possesses an acidic proton and can react as a nucleophile, its condensation with an aldehyde (R-CHO) would result in a substituted alkene of the general structure (CH₃OOC)₂C(propyl)(C=CHR), not a methylene malonate. The synthesis of methylene malonates requires an unsubstituted malonic ester as the starting material. google.comgoogle.com

Fullerene Adducts (e.g., C60 Adducts)

This compound and its derivatives are utilized in the functionalization of fullerenes, particularly C60, to create soluble and electronically modified adducts. These reactions are crucial for tuning the properties of fullerenes for applications in materials science and medicine.

A prominent method for attaching malonate derivatives to C60 is the Bingel-Hirsch reaction . chem-station.comwikipedia.org This reaction involves the cyclopropanation of a google.comgoogle.com double bond on the fullerene cage. wikipedia.org The process typically uses a brominated malonate, which reacts with C60 in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comwikipedia.org The mechanism involves the formation of a malonate enolate that adds to the fullerene, followed by an intramolecular nucleophilic substitution that displaces the bromide and closes the cyclopropane ring. wikipedia.org

Specifically, the reaction of C60 with 2-alkylmalonates, including dimethyl n-propylmalonate , has been studied. acs.org Research has shown that hydroxide-promoted reactions can efficiently produce 1,23-C60 adducts. These particular isomers have demonstrated good thermal stability and enhanced solubility compared to other isomers. acs.org The use of an unsymmetrical malonate like this compound introduces complexity, as the addition can lead to multiple isomeric products. researchgate.net

Quantum chemical studies have explored the reaction mechanism and regioselectivity of the Bingel-Hirsch addition of dimethyl bromomalonate to endohedral metallofullerenes, highlighting the intricate nature of these reactions. nih.gov The ability to create these adducts opens the door to novel materials, such as fullerene derivatives with potential applications in Alzheimer's disease therapy by modulating amyloid-β fibrillation. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Crucial Intermediate in Complex Molecule Synthesis

Dimethyl 2-propylmalonate serves as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a propyl group on the central carbon of a dimethyl malonate framework, makes it a valuable precursor in multi-step synthetic pathways. dntb.gov.ua The reactivity of the malonate core allows for various chemical transformations, such as alkylation, hydrolysis, and decarboxylation, enabling the construction of intricate molecular architectures. This versatility is harnessed in the development of a range of compounds, including pharmaceuticals and agrochemicals. For instance, its derivatives are used in the synthesis of indoloquinolizidines, a class of compounds with a core skeleton found in various bioactive alkaloids. rsc.org

Pharmaceutical Applications

The utility of this compound extends significantly into medicinal chemistry, where it functions as a precursor and intermediate for a variety of therapeutically relevant compounds.

A notable application of this compound is its role as a starting material in the synthesis of the anticonvulsant drug Brivaracetam. dntb.gov.uachemicalbook.com Brivaracetam is a racetam derivative used in the treatment of epilepsy. chemicalbook.com Several synthetic routes for Brivaracetam utilize this compound due to its cost-effectiveness and efficiency in large-scale production. dntb.gov.ua In one established economic, kilogram-scale synthesis, this compound is the initial commercial material in a nine-step process to produce the drug. dntb.gov.ua A specific synthetic strategy involves the alkylation of this compound with tert-butyl 2-bromoacetate to form an intermediate which, after subsequent steps including Krapcho decarboxylation and enzymatic resolution, yields a key chiral precursor for Brivaracetam. nih.govacs.org

Table 1: Synthetic Intermediates from this compound in Brivaracetam Synthesis

| Starting Material | Reagent | Resulting Intermediate | Subsequent Transformation |

|---|---|---|---|

| This compound | tert-butyl 2-bromoacetate | Intermediate 127 (a substituted malonate) | Krapcho decarboxylation |

This table illustrates a specific pathway in the synthesis of Brivaracetam where this compound is a key starting component. nih.govacs.org

Research has pointed towards the potential of this compound derivatives in the development of anti-inflammatory agents. vulcanchem.com The core structure can be modified to create compounds that may interact with biological pathways involved in inflammation. For example, some malonate derivatives, like diethyl butylmalonate, have been shown to exert anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS). medchemexpress.com While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed, its role as a scaffold for such derivatives is recognized. ajol.info

The scaffold of this compound is being investigated for its potential in creating novel anticancer therapies. Derivatives of this compound have been explored for their ability to impact cancer cell functions and as components of larger, targeted drug conjugates. utexas.edu

Derivatives of this compound have been shown to interfere with metabolic pathways that are critical for the proliferation of cancer cells. As a malonate derivative, it can act as a structural mimic of succinate, potentially inhibiting enzymes like succinate dehydrogenase, which is a key component of the tricarboxylic acid (TCA) cycle and cellular respiration. This inhibition can disrupt cellular energy production, a pathway often upregulated in rapidly proliferating cancer cells. Furthermore, signaling pathways such as the NF-κB and IRF-7 pathways, which are linked to oncogenesis and cancer cell survival, are targets for therapeutic intervention, and the development of molecules that can modulate these pathways is an active area of research. nih.gov

A specific application in cancer research involves the use of malonate moieties in complex drug conjugates. utexas.edursc.org Research has demonstrated that a conjugate of Gadolinium Texaphyrin (Gd-Tex), a tumor-localizing agent, with a malonate-platinum(II) moiety exhibits significant anti-proliferative activity. utexas.edursc.orgutexas.edu This conjugate was designed to be analogous to the established chemotherapy agent carboplatin. utexas.edursc.org

Table 2: Comparative Anti-proliferative Activity

| Compound | Target Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| Gd-Tex-malonate-Pt(II) conjugate | A549 human lung cancer, A2780 human ovarian cancer | Activity similar to carboplatin | utexas.edursc.org |

In vitro studies confirmed that the Gd-Tex conjugate's activity against human lung and ovarian cancer cell lines was comparable to that of carboplatin. utexas.edursc.org Notably, the conjugate showed enhanced efficacy against a platinum-resistant ovarian cancer cell line, suggesting it may have potential in overcoming certain types of drug resistance. utexas.edursc.org These findings highlight the potential of using malonate derivatives as linkers in targeted anticancer agents. nih.gov

Interference with Cancer Cell Proliferation Pathways

Potential Antiallergic Activity of Derivatives

Derivatives of this compound have shown potential in the development of antiallergic medications. Research into substituted derivatives of this compound has indicated their effectiveness in animal models of allergic reactions. Specifically, certain derivatives have demonstrated activity against IgE-induced passive cutaneous anaphylaxis. vulcanchem.com This suggests a potential therapeutic application for these compounds in treating allergic conditions. For instance, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which are structurally distinct but conceptually related as derivatives in medicinal chemistry, were synthesized and evaluated for their antiallergic properties. nih.gov Several of these derivatives were active in the passive foot anaphylaxis assay, an IgE-mediated model used to identify compounds with antiallergic potential. nih.gov

Agrochemical Applications

This compound and its related compounds serve as important intermediates in the synthesis of various agrochemicals. evitachem.com The structural framework of malonic esters is a versatile scaffold for creating more complex molecules used in agriculture. lookchem.com While specific agrochemical products derived directly from this compound are not extensively detailed in readily available literature, the broader class of dialkyl malonates is crucial in developing a range of agrochemical products. The synthesis of herbicides and fungicides often involves intermediates derived from malonic esters. evitachem.com

Biological Studies and Pathway Analysis

Enzyme Mechanism Studies

This compound is utilized in studies investigating enzyme mechanisms. As a malonate derivative, it can act as an inhibitor for certain enzymes. This inhibitory action is particularly relevant in the study of metabolic pathways where it can mimic natural substrates. However, detailed studies on its interaction with specific enzymes are not extensively documented in the provided search results. Broader research on related malonate derivatives has explored their role in enzyme inhibition. For example, arylmalonate decarboxylases have been studied for their potential to decarboxylate arylmalonates, though they have shown limited activity towards alkylmalonates like 2-methyl-2-propylmalonate. whiterose.ac.uk

Metabolic Pathway Interference (e.g., Tricarboxylic Acid Cycle Inhibition)

This compound and its derivatives can interfere with metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. Malonate derivatives are known to act as competitive inhibitors of succinate dehydrogenase (Complex II), an essential enzyme in the TCA cycle and the electron transport chain. nih.gov This inhibition is due to the structural similarity of malonate to the enzyme's natural substrate, succinate. By blocking this step, malonate derivatives can disrupt cellular respiration and energy production. The inhibition of succinate dehydrogenase can lead to an accumulation of succinate, which has been shown to have signaling roles in inflammatory responses. nih.gov While the direct inhibitory constant of this compound on succinate dehydrogenase is not specified, its role as a malonate derivative makes it a subject of interest in metabolic research.

Activation of Nrf2 Pathway via Degradation Products (e.g., Monomethyl Fumarate)

An interesting aspect of this compound's biological activity is its potential degradation to monomethyl fumarate (MMF). MMF is the active metabolite of dimethyl fumarate (DMF), a drug used in the treatment of multiple sclerosis and psoriasis. frontiersin.orgmdpi.com MMF is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. researchgate.net Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. nih.govresearchgate.net Although the primary research focuses on dimethyl fumarate, the fact that this compound can degrade to a similar active metabolite suggests a potential for indirect activation of the Nrf2 pathway. It is important to note that the degradation of this compound to MMF is a proposed pathway and the efficiency of this conversion in biological systems is not well-documented.

Green Chemistry Applications

This compound and its parent compound, dimethyl malonate, are finding applications in the field of green chemistry. The use of enzymatic catalysts for reactions involving malonate derivatives is a key area of development. For instance, lipase-catalyzed alkylation of malonates can be performed in solvent-free systems, offering a more environmentally friendly alternative to traditional chemical methods. rsc.org Furthermore, dimethyl malonate has been used in the enzyme-catalyzed synthesis of linear polyesters under solvent-less conditions. rsc.org This process, using immobilized Candida antarctica lipase B, provides a greener route to producing potentially biodegradable polymers. rsc.org These polyesters have also demonstrated potential as effective metal chelators in environmentally friendly solvent systems. rsc.org While these applications primarily highlight dimethyl malonate, the principles can be extended to its derivatives like this compound.

Compound Information Table

| Compound Name | Synonyms |

| This compound | 2-Propylmalonic acid dimethyl ester, Dimethyl propylmalonate |

| Monomethyl Fumarate | MMF |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | - |

| Succinate | - |

| 2-methyl-2-propylmalonate | - |

| Dimethyl fumarate | DMF |

Synthesis of Bio-based and Degradable Polymers

The drive towards a circular economy and sustainable chemical industry has spurred research into novel bio-based and degradable polymers. nih.govrsc.org Malonate esters, particularly dimethyl malonate as a representative compound, have emerged as key monomers in this field. Polyesters derived from malonates are of interest due to their potential degradability and the functional handles (the acidic C-2 proton) they retain along the polymer backbone. nih.gov

Research has shown that traditional high-temperature polycondensation methods using common metal catalysts, such as antimony(III) oxide (Sb₂O₃) and titanium(IV) butoxide (Ti(OtBu)₄), are largely unsuccessful for polymerizing dimethyl malonate with aliphatic diols. nih.govrsc.org The inherent ability of β-diketones like malonates to chelate metal ions deactivates the catalyst, preventing the formation of high molecular weight polymers. nih.govrsc.org This catalytic inhibition results in polymers with very low degrees of polymerization (DP), typically between 6 and 16. nih.govrsc.org

To overcome this challenge, enzymatic catalysis has been successfully employed. The use of immobilized Candida antarctica lipase B (iCaLB) enables the polycondensation of dimethyl malonate with various diols (e.g., 1,4-butanediol, 1,8-octanediol) under mild, solvent-free conditions (e.g., 85 °C). nih.govrsc.org This biocatalytic approach is not only more environmentally friendly but also effective, yielding linear polyesters where traditional methods fail. nih.govrsc.org The resulting malonate polyesters are part of a growing class of materials designed to be more sustainable and degradable compared to their fossil-derived counterparts. nih.gov

Table 1: Research Findings on Metal-Catalyzed Synthesis of Malonate Polyesters

| Diol | Catalyst | Mn (Da) | Mw (Da) | Dispersity (Đ) |

|---|---|---|---|---|

| 1,4-Butanediol | Sb₂O₃ | 2100 | 4000 | 1.90 |

| 1,4-Butanediol | Ti(OtBu)₄ | 2600 | 4600 | 1.79 |

| 1,8-Octanediol | Sb₂O₃ | 1000 | 2400 | 2.28 |

| 1,8-Octanediol | Ti(OtBu)₄ | 1600 | 2800 | 1.68 |

Data sourced from enzyme-catalyzed synthesis studies where metal catalysis was attempted for comparison. nih.govrsc.org

Metal Chelating Materials Development

The same chemical property that hinders metal-catalyzed polymerization—the ability of the malonate unit to chelate metals—makes malonate-based polymers excellent candidates for metal extraction and environmental remediation. nih.govrsc.org The 1,3-diketone functionality present in each repeating unit of the polymer chain can form stable complexes with various metal ions. nih.govrsc.orgnih.gov

Studies have demonstrated that polyesters synthesized from dimethyl malonate can effectively extract metal ions from aqueous solutions in a biphasic system. nih.govrsc.org In this process, the polymer is dissolved in a suitable green solvent, such as anisole, and mixed with an aqueous solution containing metal ions. The metal ions are transferred from the aqueous phase to the organic phase by forming complexes with the chelating sites on the polymer. nih.govrsc.org This application is particularly relevant for hydrometallurgy and for purifying industrial wastewater streams, contributing to the recovery of valuable and dwindling metal resources like copper, cobalt, nickel, and zinc. rsc.org

The fundamental interaction between malonate esters and metals has been confirmed through studies on the reaction of dialkylmalonates with metal alkoxides. For instance, dimethyl malonate reacts with aluminum alkoxides to form well-defined tris(dimethylmalonato)aluminum complexes. nih.govresearchgate.net This confirms the strong chelating nature of the malonate ligand, which leads to the formation of stable, coordinatively saturated metal centers. nih.gov This inherent chelating ability is the key to developing malonate-based polymers as specialized materials for metal ion sequestration. nih.govrsc.orgresearchgate.net

Table 2: Research Findings on Metal Extraction by Malonate Polyesters

| Polyester (from DMM and Diol) | Metal Ion | Extraction Efficiency (%) |

|---|---|---|

| Poly(butylene malonate) | Copper (Cu²⁺) | ~95% |

| Poly(butylene malonate) | Cobalt (Co²⁺) | ~30% |

| Poly(butylene malonate) | Nickel (Ni²⁺) | ~20% |

| Poly(hexylene malonate) | Copper (Cu²⁺) | ~98% |

| Poly(hexylene malonate) | Cobalt (Co²⁺) | ~35% |

| Poly(hexylene malonate) | Nickel (Ni²⁺) | ~25% |

| Poly(octylene malonate) | Copper (Cu²⁺) | ~99% |

| Poly(octylene malonate) | Cobalt (Co²⁺) | ~40% |

| Poly(octylene malonate) | Nickel (Ni²⁺) | ~30% |

Data represents approximate extraction percentages from aqueous solutions into an anisole phase containing the specified polymer. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure of dimethyl 2-propylmalonate. Different spectroscopic methods probe various aspects of its chemical bonds and atomic arrangement, offering a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) typically appear as a singlet around 3.55-3.77 ppm. The protons of the propyl group show characteristic splitting patterns and chemical shifts, such as a triplet for the terminal methyl group (-CH₂CH₃) at approximately 0.90 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, with unique signals for each carbon atom in a different chemical environment. Key resonances include those for the carbonyl carbons of the ester groups, the carbons of the methoxy groups, and the individual carbons of the propyl chain. For instance, the methoxy group carbons are typically observed around 52.3 ppm.

Detailed ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 3.55 (s, 6H, -OCH₃), 0.90 (t, 3H, -CH₂CH₃) | ~52.3 (-OCH₃) | |

| Dimethyl 2-hydroxy-2-propylmalonate | 3.81 (s, 6H), 3.73 (s, 1H), 2.03-1.99 (m, 2H), 1.36-1.30 (m, 2H), 0.94 (t, J = 7.5 Hz, 3H) | 171.0, 79.0, 53.3, 36.9, 16.5, 13.9 | rsc.org |

| Dimethyl 2-ethyl-2-hydroxymalonate | 3.82 (s, 6H), 2.07 (q, J = 7.5 Hz, 2H), 0.91 (t, J = 7.5 Hz, 3H) | 171.0, 79.4, 53.3, 28.1, 7.4 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by its chemical bonds. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester groups, which typically appears around 1728-1738 cm⁻¹. rsc.org Another significant absorption is the C-H stretching band at approximately 2957 cm⁻¹.

Key IR Absorption Bands for this compound and a Related Compound

| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| This compound | ~1728 | ~2957 | - | vulcanchem.com |

| Dimethyl 2-hydroxy-2-propylmalonate | 1738, 1723 | 2980, 2960 | 3505 (O-H stretch), 1428, 1294, 1249, 1215, 1117 | rsc.org |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound and its derivatives. uni-freiburg.dersc.org

Techniques like Electrospray Ionization (ESI) are often coupled with advanced mass analyzers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS. core.ac.uknih.govresearchgate.netd-nb.info ESI-FT-ICR MS offers exceptionally high resolution and mass accuracy, allowing for the unambiguous identification of compounds in complex mixtures. core.ac.uknih.govresearchgate.netd-nb.info For instance, the calculated mass for the protonated molecule of dimethyl 2-hydroxy-2-propylmalonate ([M+H]⁺) is 191.0919, with an experimentally found value of 191.0913, demonstrating the high accuracy of the technique. rsc.org

Infrared (IR) Spectroscopy

Chromatographic Separations

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for its quantification.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components. nih.govrsc.org This combination is particularly useful for confirming the purity of this compound, with industrial-scale synthesis achieving 99% purity as determined by GC-MS. The technique can be used to monitor reaction progress and to analyze solvent residues in related processes. rsc.orgagraria.com.br

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another key separation technique. In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. This method is suitable for a wide range of compounds, including those that are not volatile enough for GC.

For malonate derivatives, reverse-phase HPLC methods are common, often using a mobile phase consisting of acetonitrile and water. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. rsc.orgsielc.com Column chromatography, a form of liquid chromatography, is also frequently employed for the purification of this compound and its derivatives on a laboratory scale. google.com

High-Performance Liquid Chromatography (HPLC)